N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine
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Overview
Description
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine is a complex organic compound characterized by its unique structure, which includes a bromopyrazine moiety and a methoxymethyl group attached to a pyrimidine ring
Preparation Methods
The synthesis of N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the bromopyrazine intermediate. One common method involves the bromination of pyrazine, followed by the introduction of the methyl group through a methylation reaction. The methoxymethyl group is then added via a nucleophilic substitution reaction. The final step involves the coupling of the bromopyrazine intermediate with the pyrimidine ring under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .
Chemical Reactions Analysis
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the bromine atom, resulting in a dehalogenated product.
Substitution: The bromine atom in the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrazine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxymethyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The pyrimidine ring is involved in binding to nucleic acids, which may contribute to its biological activities.
Comparison with Similar Compounds
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine can be compared with similar compounds such as:
N-[(5-chloropyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
N-[(5-bromopyrazin-2-yl)methyl]-2-(hydroxymethyl)-6-methylpyrimidin-4-amine: The hydroxymethyl group can alter the compound’s solubility and reactivity.
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-ethylpyrimidin-4-amine: The ethyl group may affect the compound’s steric properties and interactions with molecular targets.
Properties
IUPAC Name |
N-[(5-bromopyrazin-2-yl)methyl]-2-(methoxymethyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN5O/c1-8-3-11(18-12(17-8)7-19-2)16-5-9-4-15-10(13)6-14-9/h3-4,6H,5,7H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRPMVJCSNTPSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)COC)NCC2=CN=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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